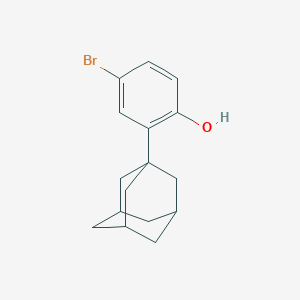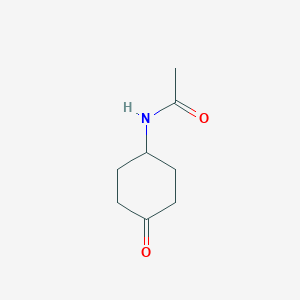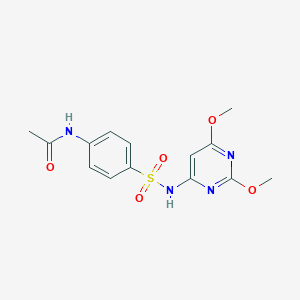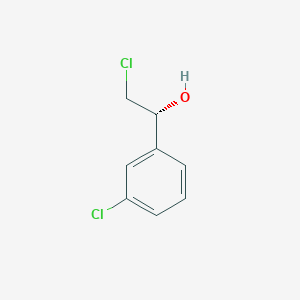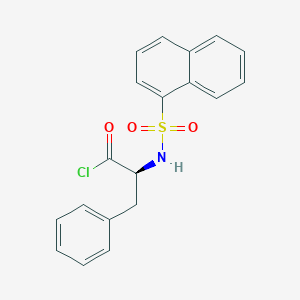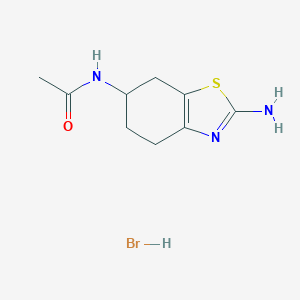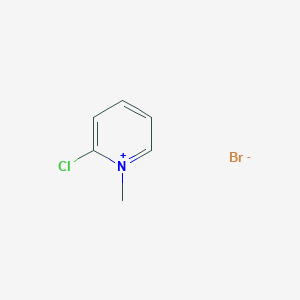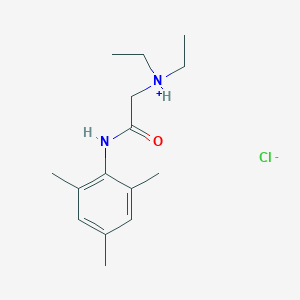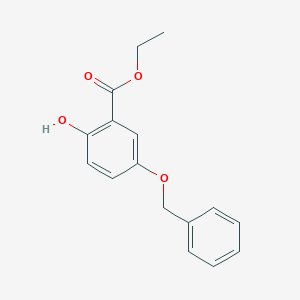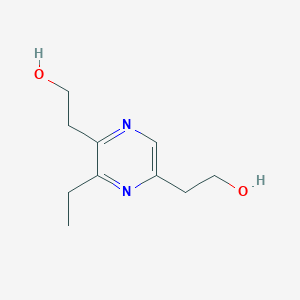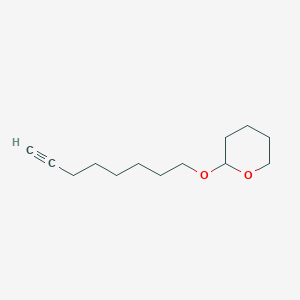
2-(Oct-7-yn-1-yloxy)tétrahydropyran
Vue d'ensemble
Description
2-(Oct-7-yn-1-yloxy)tetrahydropyran, more commonly referred to as 2-OTHP, is a small organic molecule with a wide variety of applications in the scientific community. It is a cyclic ether with a seven membered ring, and has been found to be an effective synthetic reagent. 2-OTHP is widely used in organic synthesis due to its ability to form stable and highly reactive intermediates, and its low toxicity.
Applications De Recherche Scientifique
Synthèse de médicaments marins
2-(Oct-7-yn-1-yloxy)tétrahydropyran: est un motif structurel clé dans la synthèse de médicaments marins tels que la neopeltolide . La neopeltolide est un puissant agent antiprolifératif, et la capacité du composé à former des cycles tétrahydropyraniques est cruciale dans sa synthèse totale. Cette application est importante dans le domaine de la biologie chimique et de la découverte de médicaments, en particulier pour les produits naturels d'origine marine.
Catalyse dans la conversion de la biomasse
Le composé est utilisé dans des procédés catalytiques impliquant des catalyseurs Cu–ZnO/Al2O3 pour la synthèse du tétrahydropyran à partir d'alcools dérivés de la biomasse . Cette application est essentielle au développement de procédés chimiques durables qui transforment la biomasse renouvelable en produits chimiques précieux.
Synthèse de phéromones
2-oct-7-ynoxyoxane: joue un rôle dans la synthèse de phéromones sexuelles pour divers insectes, tels que Phyllocnistis citrella et Autographa gamma L. . Ces phéromones sont essentielles pour l'étude du comportement des insectes et le développement de stratégies de lutte antiparasitaire.
Production d'acides gras hydroxylés
Le composé est utilisé dans la synthèse d'acides gras ω- et (ω-1)-hydroxylés à longue chaîne . Ces acides gras ont des applications dans la production de polymères biodégradables et de biosurfactants, qui sont des alternatives écologiques aux surfactants synthétiques.
Synthèse organique
En tant que matériau polyvalent en recherche scientifique, This compound est utilisé dans diverses applications de synthèse organique, y compris les systèmes d'administration de médicaments. Sa structure unique permet le développement de nouveaux composés organiques présentant des avantages thérapeutiques potentiels.
Éducation et recherche chimiques
Le composé sert d'excellent exemple pour l'enseignement et la recherche de méthodes synthétiques impliquant des ions oxocarbénium, des cycloadditions hétéro-Diels-Alder et des méthatèses de fermeture de cycle . Il fournit un contexte pratique pour comprendre les réactions organiques et les méthodologies complexes.
Propriétés
IUPAC Name |
2-oct-7-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h1,13H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZDDWHYRFZHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275829, DTXSID60884929 | |
| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16695-31-1, 158576-21-7 | |
| Record name | Tetrahydro-2-(7-octyn-1-yloxy)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-(7-octynyloxy)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

